molecular formula C12H12O3 B15149699 2-Methyl-4-(4-methylphenyl)-4-oxobut-2-enoic acid CAS No. 66122-64-3

2-Methyl-4-(4-methylphenyl)-4-oxobut-2-enoic acid

Cat. No.: B15149699
CAS No.: 66122-64-3
M. Wt: 204.22 g/mol
InChI Key: GVZFSNIWFXMNSU-UHFFFAOYSA-N
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Description

2-Methyl-4-(4-methylphenyl)-4-oxobut-2-enoic acid is an organic compound with a complex structure that includes a methyl group, a phenyl group, and a butenoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-4-(4-methylphenyl)-4-oxobut-2-enoic acid typically involves the reaction of 4-methylbenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Claisen-Schmidt condensation followed by hydrolysis and decarboxylation to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as recrystallization and chromatography may also be employed.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, to form carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides like sodium borohydride to convert the carbonyl group to an alcohol.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), alkylating agents (alkyl halides).

Major Products:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Halogenated, nitrated, or alkylated derivatives.

Scientific Research Applications

2-Methyl-4-(4-methylphenyl)-4-oxobut-2-enoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 2-Methyl-4-(4-methylphenyl)-4-oxobut-2-enoic acid involves its interaction with various molecular targets and pathways. The compound’s effects are mediated through its ability to undergo chemical reactions that modify biological molecules, such as proteins and nucleic acids. These interactions can lead to changes in cellular processes, including enzyme activity, gene expression, and signal transduction pathways.

Comparison with Similar Compounds

    4-Methylbenzaldehyde: A precursor in the synthesis of 2-Methyl-4-(4-methylphenyl)-4-oxobut-2-enoic acid.

    Ethyl acetoacetate: Another precursor used in the synthesis.

    4-Methylphenylacetic acid: A structurally related compound with similar chemical properties.

Uniqueness: this compound is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its ability to participate in a variety of chemical reactions makes it a versatile compound in both research and industrial contexts.

Properties

CAS No.

66122-64-3

Molecular Formula

C12H12O3

Molecular Weight

204.22 g/mol

IUPAC Name

2-methyl-4-(4-methylphenyl)-4-oxobut-2-enoic acid

InChI

InChI=1S/C12H12O3/c1-8-3-5-10(6-4-8)11(13)7-9(2)12(14)15/h3-7H,1-2H3,(H,14,15)

InChI Key

GVZFSNIWFXMNSU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C=C(C)C(=O)O

Origin of Product

United States

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